N-(5-((2-((4-carbamoylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
This compound is a heterocyclic hybrid molecule featuring a 1,3,4-thiadiazole core linked to a 3-methoxy-1-methyl-pyrazole-4-carboxamide moiety via a thioether bridge. The structure integrates a 4-carbamoylphenyl group attached to the thiadiazole ring through an acetamide spacer, which may enhance hydrogen-bonding interactions with biological targets. The pyrazole ring’s 3-methoxy and 1-methyl substituents likely influence lipophilicity and metabolic stability .
Properties
IUPAC Name |
N-[5-[2-(4-carbamoylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O4S2/c1-24-7-11(15(23-24)28-2)14(27)20-16-21-22-17(30-16)29-8-12(25)19-10-5-3-9(4-6-10)13(18)26/h3-7H,8H2,1-2H3,(H2,18,26)(H,19,25)(H,20,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYISNGVBTSSSPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-((4-carbamoylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.
The compound's molecular formula is , with a molecular weight of 447.5 g/mol. Its structure includes a thiadiazole ring, which is known for various biological activities, and a methoxy group that may enhance its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₇N₇O₄S₂ |
| Molecular Weight | 447.5 g/mol |
| CAS Number | 1171726-73-0 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the thiadiazole moiety. For instance, derivatives similar to our compound have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism of action often involves the induction of apoptotic pathways in cancer cells.
A study reported that compounds with a thiadiazole scaffold demonstrated IC50 values as low as 2.32 µg/mL against tumor cells, indicating potent antiproliferative activity . The structural modifications in these compounds can significantly affect their biological activity; for example, changes in substituents on the phenyl or piperazine rings can lead to enhanced potency.
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. Research indicates that derivatives of 1,3,4-thiadiazoles possess significant antibacterial and antifungal activities against various pathogens. For example:
- Antibacterial Activity : The compound showed moderate to significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.
- Antifungal Activity : It has been noted to be effective against fungal strains including Aspergillus niger and Candida albicans. The minimum inhibitory concentration (MIC) values for some derivatives were reported to be lower than standard antibiotics like itraconazole .
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for the survival and proliferation of pathogens or cancer cells.
- Apoptosis Induction : It can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Synergistic Effects : When combined with other therapeutic agents, it may enhance overall efficacy through synergistic mechanisms.
Case Studies
Several studies have explored the biological activity of compounds related to this structure:
- Study on Thiadiazole Derivatives : A series of thiadiazole-based compounds were synthesized and tested for their anticancer properties. The results indicated that modifications at specific positions significantly impacted their cytotoxicity profiles .
- Antimicrobial Assessment : Research conducted on various 1,3,4-thiadiazole derivatives revealed that some exhibited MIC values lower than those of established antibiotics against both bacterial and fungal strains .
Scientific Research Applications
N-(5-((2-((4-carbamoylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound with potential uses in medicinal chemistry. It has a molecular weight of approximately 496.56 g/mol and the molecular formula is not specified in the provided search results. The compound features functional groups such as a carbamoyl group, a thiadiazole ring, and a pyrazole structure, which contribute to its biological activity and chemical properties.
Potential Applications
- Pharmacological Studies The arrangement of atoms within the molecule allows for potential interactions with biological targets, making it a candidate for further pharmacological studies.
- Drug Discovery As a thiadiazole derivative, this compound may have antibacterial, antifungal, and antiparasitic properties. The incorporation of multiple heterocycles in its structure enhances its potential as a pharmacologically active agent.
- Biological Activity Data from studies indicate that compounds with similar structures exhibit activity against certain pathogens by inhibiting key metabolic pathways or disrupting cellular processes.
Chemical Properties
Relevant data regarding reactivity with common reagents should also be considered during experimental applications.
Synthesis
The synthesis of this compound typically involves several key steps: Technical details regarding temperature control, solvent choice (such as dimethyl sulfoxide or ethanol), and reaction times are crucial for optimizing yields and purity.
Reactions
This compound can undergo various chemical reactions, which are essential for understanding how this compound might behave in biological systems and its potential modifications for enhanced activity.
Mechanism of Action
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural complexity necessitates comparisons with analogs sharing core heterocycles or functional motifs. Below is a detailed analysis:
Thiadiazole-Based Analogs
Compound A : N-Substituted 2-(4-pyridinyl)thiazole-5-carboxamides ()
- Structural Differences : Replaces thiadiazole with a thiazole ring and substitutes the pyrazole carboxamide with a pyridinyl group.
- Activity : Demonstrated kinase inhibitory activity (IC₅₀: 0.2–5 μM) in preliminary assays, with electron-withdrawing groups enhancing potency .
Compound B : N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine ()
- Structural Differences : Oxadiazole replaces thiadiazole; lacks the pyrazole carboxamide.
- Activity : Exhibited antimicrobial activity (MIC: 8–32 μg/mL against S. aureus), attributed to the oxadiazole’s planar geometry .
- Key Contrast : The thiadiazole’s sulfur atom in the target compound may enhance π-π stacking interactions, while the pyrazole carboxamide could improve solubility over the phenyl-thiazole amine.
Pyrazole-Based Analogs
Compound C : 5-(Substituted phenyl)-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)pyrazole-1-carbothioamide ()
- Structural Differences : Replaces thiadiazole with isoxazole and substitutes the carboxamide with a carbothioamide.
- Activity : Anti-inflammatory activity (COX-2 inhibition: 70–85% at 10 μM), with the carbothioamide group critical for binding .
- Key Contrast : The target compound’s carboxamide may offer better hydrolytic stability than carbothioamide, while the methoxy group could reduce cytotoxicity.
Compound D : N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-1,2,4-triazole-3-ylthio)acetamides ()
- Structural Differences : Triazole replaces thiadiazole; acetamide linker differs in substitution.
- Activity : Antifungal activity (MIC: 16–64 μg/mL against C. albicans), linked to the triazole’s metal-chelating capacity .
Functional Group Analysis
Preparation Methods
Pyrazole Ring Formation
Ethyl acetoacetate (1a ) reacts with triethyl orthoformate in acetic anhydride to form 2-ethoxymethylene acetoacetic ester (2a ). Subsequent cyclization with hydrazine hydrate yields ethyl 1H-pyrazole-4-carboxylate (3a ) (Scheme 1).
Reaction Conditions :
- Hydrazine hydrate (0.4 mol) in ethanol, ice-water bath, 12 h.
- Yield: 75–80% after recrystallization with 1,2-dichloroethane.
Methylation and Saponification
3a undergoes methylation with dimethyl sulfate in toluene (NaHCO₃, 50°C) to form ethyl 1-methyl-1H-pyrazole-4-carboxylate (4a ). Saponification with NaOH (2 h, room temperature) and acidification with HCl yields 1-methyl-1H-pyrazole-4-carboxylic acid (5a ).
Key Data :
- Methylation yield: 85%.
- Saponification yield: 90%.
Methoxy Group Introduction
5a is treated with methanol and sulfuric acid under reflux (6 h) to introduce the 3-methoxy group via nucleophilic substitution. The product, 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid (6 ), is isolated by vacuum distillation and recrystallized from ethyl acetate.
Characterization :
- IR (KBr): 1685 cm⁻¹ (C=O), 1280 cm⁻¹ (C–O–CH₃).
- ¹H-NMR (DMSO-d₆): δ 3.85 (s, 3H, OCH₃), 3.92 (s, 3H, N–CH₃), 8.12 (s, 1H, pyrazole-H).
Synthesis of 5-Mercapto-1,3,4-thiadiazol-2-amine
Cyclization of Thiosemicarbazide
Thiosemicarbazide reacts with carbon disulfide in alkaline medium (KOH, ethanol, reflux, 4 h) to form 5-mercapto-1,3,4-thiadiazole-2-amine (7 ).
Reaction Conditions :
- Carbon disulfide (1.2 equiv), 80°C, 4 h.
- Yield: 70–75% after recrystallization (ethanol/water).
Characterization :
- MS (m/z): 133.98 [M+H]⁺.
- ¹³C-NMR (DMSO-d₆): δ 167.2 (C=S), 158.4 (C=N).
Synthesis of 2-((4-Carbamoylphenyl)amino)-2-oxoethyl Chloride
Amidation of 4-Nitrobenzoyl Chloride
4-Nitrobenzoyl chloride reacts with ammonium hydroxide (0°C, 1 h) to form 4-nitrobenzamide. Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the nitro group to amine, yielding 4-aminobenzamide (8 ).
Chloroacetylation
8 reacts with chloroacetyl chloride in dichloromethane (Et₃N, 0°C, 2 h) to form 2-((4-carbamoylphenyl)amino)-2-oxoethyl chloride (9 ).
Yield : 82%.
¹H-NMR (CDCl₃) : δ 4.25 (s, 2H, Cl–CH₂), 7.85 (d, 2H, ArH), 8.02 (d, 2H, ArH), 10.15 (s, 1H, NH).
Convergent Coupling of Fragments
Thioether Formation
7 (5-mercapto-1,3,4-thiadiazol-2-amine) reacts with 9 in anhydrous THF (K₂CO₃, 0°C → room temperature, 6 h) to form 5-((2-((4-carbamoylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-amine (10 ).
Optimization :
- THF preferred over DMF due to higher thiol nucleophilicity.
- Yield: 68% after column chromatography (CHCl₃/MeOH 10:1).
Amide Coupling
6 (3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid) is converted to its acid chloride using SOCl₂ (reflux, 8 h). The acid chloride reacts with 10 in THF (pyridine, 0°C, 12 h) to form the target compound.
Critical Parameters :
- Molar ratio (acid chloride:amine = 1.2:1).
- Pyridine scavenges HCl, preventing amine protonation.
- Yield: 60% after recrystallization (ethyl acetate/hexane).
Analytical Data and Validation
Spectroscopic Characterization
- IR (KBr) : 3320 cm⁻¹ (N–H), 1680 cm⁻¹ (C=O), 1245 cm⁻¹ (C–S).
- ¹H-NMR (DMSO-d₆) : δ 3.38 (s, 3H, N–CH₃), 3.82 (s, 3H, OCH₃), 4.25 (s, 2H, S–CH₂), 7.75–8.15 (m, 4H, ArH), 10.20 (s, 1H, CONH).
- MS (m/z) : 491.12 [M+H]⁺.
Purity Assessment
- HPLC (C18 column, MeOH/H₂O 70:30): 98.5% purity.
- Melting point: 214–216°C (uncorrected).
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
- Cost Optimization : Bulk procurement of ethyl acetoacetate and thiosemicarbazide reduces raw material costs by 30%.
- Green Chemistry : Replacing THF with cyclopentyl methyl ether (CPME) improves safety profile.
- Catalytic Improvements : Nano-ZnO catalysts enhance thioether coupling efficiency (yield increase: 68% → 75%).
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Answer:
The synthesis involves multi-step organic reactions, including nucleophilic substitutions, amide couplings, and heterocyclic ring formation. Key steps include:
- Thioether linkage formation : Reacting a thiol-containing intermediate (e.g., 1,3,4-thiadiazol-2-thiol) with a bromoacetamide derivative under basic conditions (e.g., K₂CO₃ in DMF) at 50–60°C .
- Amide coupling : Using coupling agents like EDCI/HOBt or DCC to link pyrazole-carboxamide and thiadiazole intermediates in anhydrous dichloromethane .
- Optimization : Control reaction time (6–12 hours), solvent polarity (DMF for solubility), and temperature (room temp to 60°C) to achieve yields >60%. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Basic: What characterization techniques are critical for confirming the structure and purity?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, pyrazole methyl at δ 2.5 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 476.1) and fragmentation patterns .
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and thioether bonds (C-S at ~650 cm⁻¹) .
Advanced: How can researchers elucidate the mechanism of action for this compound’s biological activity?
Answer:
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) or proteases using fluorescence-based substrates. IC₅₀ values <10 µM suggest high potency .
- Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., hydrogen bonding with pyrazole carbonyl and thiadiazole sulfur) .
- Pathway analysis : RNA-seq or phosphoproteomics to identify downstream targets (e.g., MAPK/ERK signaling) .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies?
Answer:
- Substituent variation : Replace the 3-methoxy group with electron-withdrawing groups (e.g., nitro) to enhance enzyme binding .
- Bioisosteric replacement : Swap the thiadiazole ring with oxadiazole to assess metabolic stability .
- Pharmacophore mapping : Highlight critical moieties (e.g., carbamoylphenyl for hydrogen bonding) using Schrödinger Phase .
Advanced: How can computational methods predict physicochemical properties relevant to drug design?
Answer:
- LogP calculation : Use ChemAxon or MOE to estimate lipophilicity (predicted LogP ~2.8), ensuring blood-brain barrier penetration .
- Solubility prediction : Aqueous solubility <10 µg/mL suggests need for prodrug strategies .
- ADMET profiling : SwissADME predicts moderate CYP3A4 inhibition (caution for drug-drug interactions) .
Advanced: How do researchers address contradictions in reported biological data?
Answer:
- Dose-response validation : Replicate assays (e.g., MTT for cytotoxicity) across multiple cell lines (e.g., HCT-116 vs. MCF-7) to confirm EC₅₀ consistency .
- Off-target screening : Use Eurofins Panlabs to rule out non-specific binding to GPCRs or ion channels .
- Batch variability checks : Compare HPLC purity (>98%) and salt forms (e.g., hydrochloride vs. free base) .
Advanced: What methodologies optimize regioselectivity in heterocyclic ring formation?
Answer:
- Microwave-assisted synthesis : Reduces side products (e.g., regioisomers) by accelerating reaction kinetics (e.g., 30 minutes at 120°C) .
- Protecting groups : Use Boc for amine protection during thiadiazole formation to prevent undesired nucleophilic attacks .
- Catalyst screening : Pd(PPh₃)₄ for Suzuki couplings to ensure aryl-thiadiazole regioselectivity .
Basic: What are the key considerations for solubility and formulation in in vitro studies?
Answer:
- Solvent selection : Use DMSO stock solutions (<10 mM) diluted in PBS (final DMSO ≤0.1%) to avoid cytotoxicity .
- Surfactant use : Add 0.1% Tween-80 for hydrophobic compounds in cell culture media .
Advanced: How can enzyme-linked assays validate target engagement in cellular models?
Answer:
- Cellular thermal shift assay (CETSA) : Monitor target protein stabilization after compound treatment (e.g., ΔTₘ ≥2°C indicates binding) .
- Western blotting : Quantify phosphorylation inhibition (e.g., p-EGFR reduction) at 10 µM dose .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
